D-(+)Biotin 2-nitrophenyl ester

Vue d'ensemble

Description

D-(+)Biotin 2-nitrophenyl ester is a chemical compound that belongs to the class of biotin derivatives. It is widely used in various fields, including medical, environmental, and industrial research. This compound is a protected biotin moiety, which means it is often used as a reactant in the synthesis of other biotin-functionalized molecules .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of D-(+)Biotin 2-nitrophenyl ester typically involves the esterification of biotin with 2-nitrophenol. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is performed at room temperature and monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The production is carried out in cleanroom environments to prevent contamination.

Analyse Des Réactions Chimiques

Types of Reactions

D-(+)Biotin 2-nitrophenyl ester undergoes various chemical reactions, including:

Esterification: Formation of esters by reacting with alcohols.

Hydrolysis: Breaking down into biotin and 2-nitrophenol in the presence of water.

Substitution: Reactions where the nitrophenyl group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

Dicyclohexylcarbodiimide (DCC): Used as a coupling agent.

4-Dimethylaminopyridine (DMAP): Used as a catalyst.

Water: Used in hydrolysis reactions.

Major Products Formed

The major products formed from these reactions include biotin, 2-nitrophenol, and various biotin-functionalized molecules .

Applications De Recherche Scientifique

D-(+)Biotin 2-nitrophenyl ester has a wide range of scientific research applications, including:

Chemistry: Used as a reactant in the synthesis of biotinylated compounds.

Biology: Utilized in biotin-streptavidin binding assays for detecting and quantifying biomolecules.

Medicine: Employed in drug delivery systems and diagnostic assays.

Industry: Used in the production of biotinylated polymers and materials .

Mécanisme D'action

The mechanism of action of D-(+)Biotin 2-nitrophenyl ester involves its ability to form strong covalent bonds with proteins and other biomolecules. This is primarily due to the biotin moiety, which has a high affinity for binding to streptavidin and avidin proteins. The nitrophenyl ester group facilitates the attachment of biotin to various substrates, enhancing the compound’s versatility in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Biotinyl-N-hydroxysuccinimide ester: Another biotin derivative used for biotinylation of proteins and nucleic acids.

Biotin-PEG-NHS ester: A polyethylene glycol (PEG) conjugated biotin used for increasing solubility and reducing immunogenicity.

Uniqueness

D-(+)Biotin 2-nitrophenyl ester is unique due to its nitrophenyl ester group, which provides a distinct reactivity profile compared to other biotin derivatives. This makes it particularly useful in specific synthetic and analytical applications where other biotin derivatives may not be suitable.

Activité Biologique

D-(+)Biotin 2-nitrophenyl ester is a biotin derivative that has garnered attention due to its unique properties and applications in biochemical research. This compound serves as a biotinylation reagent, facilitating the modification of peptides, proteins, and other biomolecules. The following sections detail its biological activity, synthesis, applications, and relevant case studies.

This compound has the following chemical characteristics:

- Molecular Formula : C16H19N3O5S

- Molecular Weight : 365.40 g/mol

- CAS Number : 33755-53-2

- Appearance : White to yellow powder

- Melting Point : 163-165 °C

- Solubility : Soluble in methanol (25 mg/ml)

These properties indicate that the compound is stable under standard laboratory conditions and can be effectively used in various biochemical assays .

This compound functions primarily as a biotinylation agent. Its mechanism involves the introduction of biotin into target molecules, which can then be recognized by streptavidin or avidin proteins. This biotin-streptavidin interaction is one of the strongest non-covalent interactions known in biology, making it invaluable for various applications including:

- Protein Purification : Biotinylated proteins can be easily isolated using streptavidin-coated surfaces.

- Cell Imaging : Biotin can be used to label cells for imaging studies.

- Assay Development : The compound can be employed in enzyme-linked immunosorbent assays (ELISA) and other detection methods .

Research Findings

- Bioconjugation Efficiency :

-

Applications in PROTACs :

- Recent research highlights its role as a linker in PROTAC (Proteolysis Targeting Chimeras) technology, where it connects ligands for E3 ubiquitin ligases with target proteins for selective degradation. This application underscores the compound's versatility in drug development and therapeutic interventions .

- Immunological Applications :

Case Study 1: Protein Labeling

In an experiment focused on protein labeling, researchers utilized this compound to biotinylate a specific enzyme. The labeled enzyme was then purified using streptavidin affinity chromatography, resulting in high purity and yield. This method illustrated the effectiveness of the compound in facilitating protein purification processes.

Case Study 2: Development of Bioconjugates

Another study explored the synthesis of bioconjugates using this compound as a linker for drug delivery systems. The resulting conjugates showed enhanced cellular uptake and targeted delivery capabilities compared to non-biotinylated counterparts, demonstrating the compound's utility in therapeutic applications.

Summary Table of Biological Activities

Propriétés

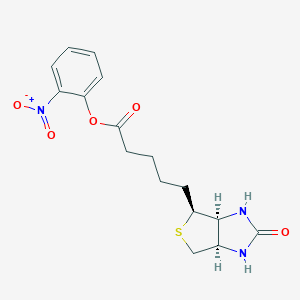

IUPAC Name |

(2-nitrophenyl) 5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S/c20-14(24-12-6-2-1-5-11(12)19(22)23)8-4-3-7-13-15-10(9-25-13)17-16(21)18-15/h1-2,5-6,10,13,15H,3-4,7-9H2,(H2,17,18,21)/t10-,13-,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALDYXYRBHNYQRB-XEGUGMAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)OC3=CC=CC=C3[N+](=O)[O-])NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.